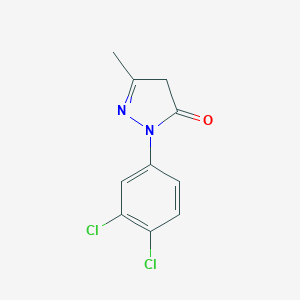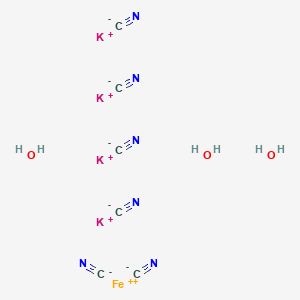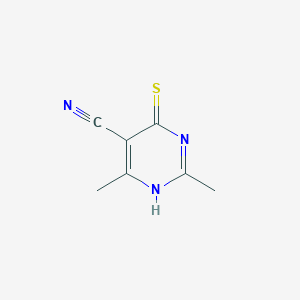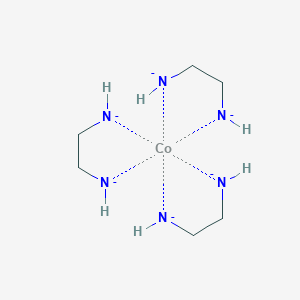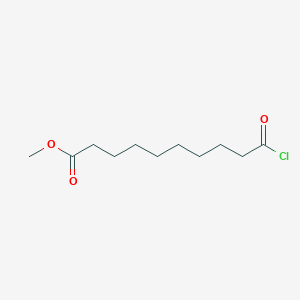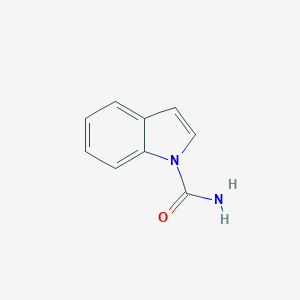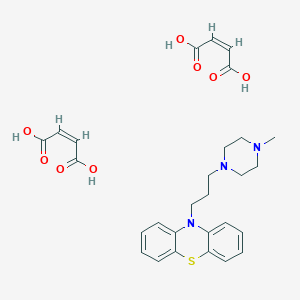
Perazine Dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perazine Dimaleate is a phenothiazine derivative used primarily as an antipsychotic agent. It belongs to the class of typical antipsychotics and is known for its moderate potency. This compound is particularly effective in the treatment of psychotic disorders such as schizophrenia. This compound acts as a dopamine antagonist, which helps in alleviating symptoms of psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Perazine Dimaleate involves several steps:
- This intermediate is then heated with 1-methylpiperazine to form the amide.
- The final step involves the reduction of the amide using diborane , resulting in the formation of Perazine .
Phenothiazine-10-propionitrile: is treated with a mixture of acid and alcohol to yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in a crystalline form and is then converted to its dimaleate salt for pharmaceutical use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using agents like diborane, as mentioned in its synthesis.
Substitution: It can participate in substitution reactions, especially involving the phenothiazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Diborane, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetic acid.
Major Products:
Oxidation: Oxidized derivatives of Perazine.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Perazine Dimaleate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Medicine: Extensively used in the treatment of psychotic disorders.
Industry: Employed in the pharmaceutical industry for the production of antipsychotic medications.
Mechanism of Action
Perazine Dimaleate exerts its effects primarily by acting as a dopamine antagonist. It binds to dopamine receptors in the brain, particularly the D2 receptors, inhibiting the action of dopamine. This helps in reducing the symptoms of psychosis, such as hallucinations and delusions. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall antipsychotic effects .
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: Known for its high potency and long-acting effects.
Trifluoperazine: Used for its strong antipsychotic effects and is often compared with Perazine in clinical studies.
Uniqueness of Perazine Dimaleate: this compound is unique due to its moderate potency and relatively low incidence of extrapyramidal side effects compared to other typical antipsychotics. It is particularly favored in certain regions, such as Germany and Poland, for its efficacy and tolerability .
Properties
CAS No. |
14516-56-4 |
|---|---|
Molecular Formula |
C24H29N3O4S |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H25N3S.C4H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;5-3(6)1-2-4(7)8/h2-5,7-10H,6,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
UASWVXBJEDDYKU-BTJKTKAUSA-N |
SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Pictograms |
Health Hazard |
Related CAS |
84-97-9 (Parent) |
Synonyms |
Dihydrochloride, Perazine Maleate, Perazine Perazine Perazine Dihydrochloride Perazine Maleate Perazine Maleate (1:1) Perazine Maleate (1:2) Pernazine Taxilan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Perazine Dimaleate interact in the brain and what are the downstream effects?
A: While the exact mechanism of action remains unclear, research suggests that chronic this compound administration can modulate the brain's inflammatory response. Specifically, it appears to reduce the levels of Interleukin-1 beta (IL-1β) in various brain regions, including the hypothalamus, striatum, and frontal cortex, following exposure to lipopolysaccharide (LPS), a potent inflammatory stimulant. [] This modulation of IL-1β levels may be linked to this compound's antipsychotic effects, although further research is needed to confirm this. []
Q2: What is the relationship between the structure of phenothiazines like this compound and their binding affinity to biological targets?
A: Studies have shown a correlation between the structure of phenothiazines and their binding to pectin, a model for biological membranes. Hydrophobicity appears to be a key factor, with more hydrophobic phenothiazines exhibiting stronger binding. [] Additionally, for drugs with the same side chain at the 10-position, the size of the substituent at the 2-position influences binding, with bulkier substituents leading to increased binding. [] This suggests that both hydrophobic interactions and steric factors play a role in determining binding affinity.
Q3: What analytical techniques are commonly employed to study this compound?
A: Several analytical methods are used to investigate this compound. Spectrofluorometry is a sensitive method for quantifying this compound in both pure form and pharmaceutical formulations. [] This technique relies on the drug's fluorescence properties and allows for determination in the presence of common excipients. [] Additionally, spectrophotometry, exploiting the formation of a Prussian blue complex, offers another simple and sensitive approach for quantifying this compound in pharmaceutical samples. [] High-performance liquid chromatography (HPLC) is employed to measure this compound and its metabolites in biological samples, such as plasma and brain tissue. []
Q4: How does this compound interact with serum proteins like Bovine Serum Albumin (BSA)?
A: this compound binds to BSA, a major carrier protein in the blood. [] This interaction has been studied using various techniques, including voltammetry, fluorescence spectroscopy, UV-Vis spectroscopy, and molecular docking. [] These studies reveal that the binding occurs spontaneously and alters the electrochemical and spectroscopic properties of both this compound and BSA. [] Understanding this interaction is crucial as it can influence the drug's distribution, efficacy, and potential for interactions with other medications.
Q5: Can you elaborate on the application of computational chemistry in understanding this compound?
A: While the provided abstracts lack specific details on computational studies of this compound, molecular docking simulations are mentioned in the context of its interaction with BSA. [] Molecular docking allows researchers to predict the preferred orientation and binding affinity of this compound within the BSA binding site. This information can provide insights into the molecular basis of drug-protein interactions and guide the development of new drugs with improved pharmacokinetic properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



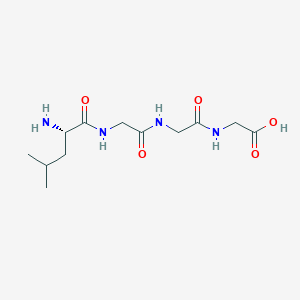

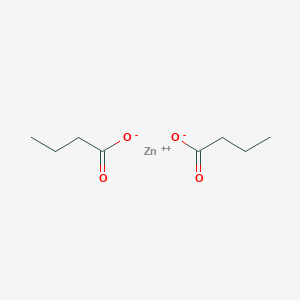

![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)

